molecular formula C15H20N2O5 B045856 (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid CAS No. 33912-87-7

(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid

Cat. No. B045856
CAS RN: 33912-87-7
M. Wt: 308.33 g/mol
InChI Key: RQLYPCLOROQBGI-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of complex amino acids and their derivatives often involves multi-step chemical processes including Michael addition, hydrogenation, and protective group strategies. For instance, the preparation of 3-alkyl-4-aminobutanoic acids through Michael addition followed by hydrogenation and acid hydrolysis illustrates a general approach to similar structures (Andruszkiewicz & Silverman, 1990). Additionally, the synthesis of benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acidamides involves multiple steps including oxidation, esterification, and amide formation, indicating the complexity of synthesizing such molecules (Yoshimura, Sato, & Ando, 1969).

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid often reveals intricate arrangements of atoms and bonds, critical for their chemical behavior and reactivity. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has shown the importance of amide group orientations and hydrogen bonding in determining molecular conformation and stability (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

Chemical reactions involving (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid or similar compounds often explore their reactivity towards various organic synthesis targets. The molecule's functional groups, such as the amide and ester, play crucial roles in its reactivity, allowing for selective transformations and modifications. The synthesis and evaluation of compounds like racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids provide insight into the reactivity and potential applications of such molecules in enzymatic inhibition (Lee & Kim, 2002).

Scientific Research Applications

Diastereoselective Alkylation

The compound has been utilized in the diastereoselective alkylation of 3-aminobutanoic acid. This process involves the addition of (S)-phenethylamine to methyl crotonate and subsequent hydrogenolysis, leading to enantiomerically pure 3-aminobutanoic acids. The use of (S)-methyl 3-(benzoylamino) butanoate, obtained by enzymatic kinetic resolution, demonstrates the compound's role in selective synthesis methods (Estermann & Seebach, 1988).

1,3-dipolar Cycloaddition

This compound is involved in the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to quinazoline oxides, producing esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid. This reaction path demonstrates the compound's applicability in complex organic synthesis and cycloaddition reactions (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Protecting Group in Carbohydrate Chemistry

The compound serves as a protective group in carbohydrate chemistry. For instance, it's used in the synthesis of 2-methylallyl 2-benzamido-4,6-O-benzylidene-2-deoxy-β-D-gluco- and -galacto-pyranosides. This role is crucial for selective reactions in the synthesis of complex sugars and related compounds (Gent, Gigg, & Conant, 1973).

Synthesis of β-Amino Acids

It is used in the oxaziridine-mediated ring expansions of substituted cyclobutanones, leading to the synthesis of valuable β-amino acids like GABOB. This highlights its role in innovative synthetic routes for biologically relevant molecules (Aubé, Wang, Ghosh, & Langhans, 1991).

Inhibitor of Folate Metabolism

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated as inhibitors of folate metabolism. This research is vital for developing therapeutic agents targeting specific metabolic pathways (Piper, Montgomery, Sirotnak, & Chello, 1982).

properties

IUPAC Name

(2S)-3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLYPCLOROQBGI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid

CAS RN

33912-87-7
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33912-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[N-[(benzyloxy)carbonyl]glycyl]-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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